6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Overview
Description
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, and sulfonic acid functional groups. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-4-hydroxy-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 2-naphthol followed by nitration and reduction processes. The reaction typically involves the following steps:
Sulfonation: 2-Naphthol is sulfonated using concentrated sulfuric acid to form 2-naphthol-6-sulfonic acid.
Nitration: The sulfonated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: It reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution Reactions: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Azo Coupling: Typically involves diazonium salts and alkaline conditions.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: Commonly performed using reducing agents like iron and hydrochloric acid.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Hydroxyazo Compounds: Result from specific coupling reactions with diazonium ions.
Scientific Research Applications
6-Amino-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various dyes and pigments, including aminoazo and hydroxyazo dyes.
Medicine: Investigated for its potential use in monitoring blood parameters through chemichromic azodyes.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid primarily involves its ability to undergo azo coupling reactions. The amino group on the naphthalene ring reacts with diazonium salts to form azo bonds, resulting in the formation of colored compounds. These reactions are facilitated by the presence of alkaline conditions, which promote the formation of diazonium ions .
Comparison with Similar Compounds
Similar Compounds
7-Amino-1-naphthol-3-sulfonic acid: Similar in structure but differs in the position of the amino and hydroxy groups.
2-Amino-8-naphthol-6-sulfonic acid: Another derivative of naphthalene with different functional group positions.
Uniqueness
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific functional group arrangement, which allows it to undergo selective azo coupling reactions. This makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural properties .
Properties
IUPAC Name |
6-amino-4-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVNWNSRNTWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026547 | |
Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
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Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
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CAS No. |
90-51-7, 94552-33-7, 90459-13-5 | |
Record name | Gamma acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-51-7 | |
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Record name | 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
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Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
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Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts | |
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Record name | 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID | |
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